N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound with a unique structure that includes both aromatic and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
This may include the use of continuous flow reactors and automated purification systems to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2-methoxyphenoxy)acetohydrazide
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2-chlorophenoxy)acetohydrazide
Uniqueness
N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H27N3O2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C21H27N3O2/c1-5-24(6-2)19-12-10-18(11-13-19)14-22-23-20(25)15-26-21-16(3)8-7-9-17(21)4/h7-14H,5-6,15H2,1-4H3,(H,23,25)/b22-14+ |
InChI Key |
QUSMDBQKBXGSQE-HYARGMPZSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=CC=C2C)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=CC=C2C)C |
Origin of Product |
United States |
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